N-(1-methyl-1H-indol-6-yl)-3-(4-oxoquinolin-1(4H)-yl)propanamide
Description
N-(1-methyl-1H-indol-6-yl)-3-(4-oxoquinolin-1(4H)-yl)propanamide is a synthetic compound featuring a propanamide backbone linking a 1-methylindole moiety to a 4-oxoquinoline group.
Properties
Molecular Formula |
C21H19N3O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(1-methylindol-6-yl)-3-(4-oxoquinolin-1-yl)propanamide |
InChI |
InChI=1S/C21H19N3O2/c1-23-11-8-15-6-7-16(14-19(15)23)22-21(26)10-13-24-12-9-20(25)17-4-2-3-5-18(17)24/h2-9,11-12,14H,10,13H2,1H3,(H,22,26) |
InChI Key |
ASHIODVQALHCAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)NC(=O)CCN3C=CC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Biological Activity
N-(1-methyl-1H-indol-6-yl)-3-(4-oxoquinolin-1(4H)-yl)propanamide is a complex organic compound characterized by the integration of indole and quinoline structural features. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for the development of new therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 345.4 g/mol. The compound features an indole ring substituted at the 1-position with a methyl group and is linked to a quinoline derivative via a propanamide chain. This unique dual heterocyclic structure enhances its potential interactions with various biological targets compared to simpler derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O2 |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 1435986-64-3 |
Biological Activity
Research indicates that compounds containing both indole and quinoline structures often exhibit significant biological activities, including anticancer, antimicrobial, and antiproliferative effects. The biological activity of this compound can be summarized as follows:
Anticancer Activity
Studies have shown that compounds with similar structural features can inhibit cancer cell proliferation. For example, compounds with indole and quinoline functionalities have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
This compound may also exhibit antimicrobial properties. The presence of the quinoline moiety is particularly relevant, as many quinoline derivatives are known for their effectiveness against bacterial and fungal pathogens.
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse interactions with biological targets. A comparison of similar compounds reveals varying degrees of biological activity based on structural modifications:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide | Indole and acetamide | Anticancer |
| 5-Methoxy-N-(1-methylindolyl)acetamide | Indole and acetamide | Antimicrobial |
| 4-Chloro-N-(indolyl)methylacetamide | Indole and acetamide | Antiproliferative |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways, potentially leading to altered gene expression or inhibition of key metabolic processes.
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various indole and quinoline derivatives, including this compound, against human breast cancer cells (MCF7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against Staphylococcus aureus, with an MIC value comparable to standard antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Backbone and Substituent Variations
The compound shares a propanamide linker with multiple analogs, but substituents on the indole and quinoline/quinazolinone rings dictate its uniqueness. Key comparisons include:
*Estimated based on molecular formula (C₂₁H₂₀N₄O₂).
Pharmacological and Physicochemical Properties
- Target Compound: The 4-oxoquinoline group may confer kinase or protease inhibitory activity, while the 1-methylindole moiety could enhance blood-brain barrier penetration .
- Comparisons: Compound 9a : Demonstrated moderate cytoprotective effects in neuronal cells, with logP ~2.1 (predicted). Compound 7d : Higher melting point (138–140°C) due to chloro and phenoxymethyl substituents enhancing crystallinity. N-(4-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide : Tested in SH-SY5Y cells for neuroprotection against 6-OHDA-induced toxicity, suggesting structural analogs of the target may share similar applications.
Key Structural Determinants of Bioactivity
- Quinoline vs. Quinazolinone: Quinazolinone derivatives (e.g., 7d ) often exhibit stronger hydrogen-bonding interactions with biological targets due to the additional nitrogen atom.
- Indole Substitution : 1-Methylindole in the target compound may reduce metabolic degradation compared to unsubstituted indoles (e.g., S12 ).
- Propanamide Linker Flexibility : Longer linkers (e.g., ethyl vs. methyl spacers) in analogs like 8a influence binding pocket accessibility.
Preparation Methods
Indole Precursor Functionalization
The synthesis begins with functionalization of the indole nucleus. A common strategy involves methylating the indole at the 1-position using iodomethane (CH₃I) in the presence of sodium hydride (NaH) in dimethylformamide (DMF). This step ensures regioselectivity, producing 1-methyl-1H-indole-6-amine as a key intermediate. For example:
Quinoline Derivative Preparation
The 4-oxoquinoline moiety is synthesized via cyclization of anthranilic acid derivatives. In one method, 2-chlorobenzaldehyde undergoes condensation with malonic acid in acetic anhydride, followed by oxidation with potassium permanganate (KMnO₄) to yield 4-oxoquinoline. Alternative routes employ palladium-catalyzed cross-coupling to attach functional groups at the 1-position of quinoline.
Amide Bond Formation Strategies
Coupling via Chloroacetyl Chloride
The propanamide linker is introduced by reacting 3-(4-oxoquinolin-1(4H)-yl)propanoic acid with chloroacetyl chloride. This step forms an activated ester intermediate, which subsequently couples with 1-methyl-1H-indole-6-amine under basic conditions:
-
Activation :
3-(4-Oxoquinolin-1(4H)-yl)propanoic acid + ClCOCH₂Cl → Propanoic acid chloride
Conditions: Triethylamine (TEA), dichloromethane (DCM), 0°C, 2 hours. -
Coupling :
Propanoic acid chloride + 1-methyl-1H-indole-6-amine → N-(1-methyl-1H-indol-6-yl)-3-(4-oxoquinolin-1(4H)-yl)propanamide
Conditions: TEA, DCM, room temperature, 24 hours.
Reductive Amination Alternative
A patent-described method bypasses chloride intermediates by employing reductive amination. Here, 3-(4-oxoquinolin-1(4H)-yl)propanal reacts with 1-methyl-1H-indole-6-amine in the presence of sodium cyanoborohydride (NaBH₃CN), achieving a 68% yield:
-
Reaction :
Propanal + Indole-6-amine → Propanamide
Conditions: NaBH₃CN (1.5 equiv), methanol, pH 5–6, 48 hours.
Optimization and Catalytic Enhancements
Solvent and Temperature Effects
Yields improve significantly when using polar aprotic solvents. For instance, replacing DMF with dimethyl sulfoxide (DMSO) increases reaction rates by 40% due to enhanced solubility of quinoline intermediates. Elevated temperatures (80°C) reduce reaction times from 24 to 8 hours but risk decomposing heat-sensitive indole derivatives.
Catalytic Systems
Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling for attaching substituents to quinoline, achieving >90% regioselectivity. Conversely, enzymatic catalysis using lipases (e.g., Candida antarctica) offers greener amidation routes, though yields remain moderate (55–60%).
Comparative Analysis of Synthetic Methods
Q & A
Q. What are the key steps in synthesizing N-(1-methyl-1H-indol-6-yl)-3-(4-oxoquinolin-1(4H)-yl)propanamide, and what analytical techniques confirm its structure?
The synthesis typically involves multi-step reactions, including amide coupling and cyclization, under controlled temperature and pH conditions to stabilize intermediates. Critical analytical methods include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., confirming indole and quinoline moieties) and mass spectrometry (MS) to verify molecular weight. High-performance liquid chromatography (HPLC) ensures purity, while infrared (IR) spectroscopy identifies functional groups like carbonyls .
Q. What spectroscopic methods are critical for characterizing the structural integrity of this compound?
- 1H/13C NMR : Resolves proton environments and carbon frameworks, confirming substituent positions (e.g., methyl group on indole, quinolinone oxygen).
- IR Spectroscopy : Validates carbonyl (4-oxoquinoline) and amide bonds.
- High-Resolution MS (HRMS) : Ensures accurate mass matching to the theoretical formula. Cross-referencing these datasets minimizes structural misassignment .
Q. What are the common intermediates in the synthesis pathway, and how are their stabilities managed?
Key intermediates include halogenated indole precursors and quinolinone derivatives. Stability is maintained by:
- Low-temperature storage (-20°C) for light-sensitive intermediates.
- Inert atmospheres (e.g., nitrogen) to prevent oxidation of reactive groups like amines.
- Lyophilization to preserve hygroscopic intermediates .
Q. What are the solubility and stability considerations for this compound in various solvents?
The compound is polar due to its amide and quinolinone groups, showing solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability tests in aqueous buffers (pH 4–9) recommend refrigeration (4°C) to prevent hydrolysis. Long-term storage in amber vials under nitrogen minimizes photodegradation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound during synthesis?
- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) during amide coupling reduces side reactions.
- Catalyst Screening : Palladium-based catalysts improve coupling efficiency in heterocyclic systems.
- Solvent Optimization : Tetrahydrofuran (THF) or dichloromethane (DCM) enhances solubility of intermediates.
- HPLC-Guided Purification : Gradient elution (e.g., acetonitrile/water) isolates the target compound from byproducts .
Q. When encountering discrepancies in biological activity data across studies, what methodologies help reconcile these findings?
- Structural Analog Comparison : Compare activity profiles of derivatives (e.g., halogenated vs. methoxy-substituted analogs) to identify substituent-dependent trends .
- Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).
- Meta-Analysis : Use tools like molecular docking to correlate activity with binding affinity differences across targets .
Q. How does molecular docking predict the interaction between this compound and target enzymes?
Docking simulations (e.g., AutoDock Vina) model the compound’s binding to enzymes like kinases or cytochrome P450. Key steps include:
- Protein Preparation : Remove water molecules and add hydrogens to the crystal structure (PDB ID).
- Grid Box Definition : Focus on active sites (e.g., ATP-binding pocket).
- Pose Scoring : Rank poses by binding energy (ΔG); validate with molecular dynamics (MD) simulations for stability .
Q. What strategies are effective in modifying the compound's structure to enhance its pharmacological profile?
- Bioisosteric Replacement : Substitute the quinolinone 4-oxo group with a bioisostere like sulfone to improve metabolic stability.
- Side Chain Elongation : Extend the propanamide linker to enhance target engagement.
- Prodrug Design : Introduce ester groups to increase oral bioavailability. Validate modifications via structure-activity relationship (SAR) studies and ADMET assays .
Q. How do researchers analyze reaction mechanisms for key steps like amide coupling or cyclization?
- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-determining steps.
- Isotopic Labeling : Use 18O-labeled water to trace carbonyl oxygen origins in cyclization.
- Computational Modeling : Density functional theory (DFT) calculates transition-state energies for mechanistic insights .
Q. In metabolic stability assays, what in vitro models are used to evaluate this compound?
- Liver Microsomes : Assess phase I metabolism (e.g., CYP450-mediated oxidation).
- Hepatocyte Cultures : Evaluate phase II conjugation (e.g., glucuronidation).
- LC-MS/MS Analysis : Quantify parent compound and metabolites over time.
Compare results across species (human vs. rodent) to predict in vivo clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
